Cas no 96402-64-1 (3,4-Thiazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (4R)-)
3,4-Thiazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (4R)- Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Thiazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (4R)-
- N-Cbz-R-4-Thiazolidinecarboxylic acid
- (R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid
- (4R)-3-(Phenylmethoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid
- 96402-64-1
- (4r)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
- CS-0078766
- (4R)-3-phenylmethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid
- (R)-(-)-3-benzyloxycarbonylthiazolidine-4-carboxylic acid
- RPYBYBARYRKSIF-JTQLQIEISA-N
- N-benzyloxycarbonyl-4(R)-thiazolidinecarboxylic acid
- N-benzyloxycarbonyl-L-thioproline
- (R)-Thiazolidine-3,4-dicarboxylic acid 3-benzyl ester
- N-benzyloxycarbonyl-4(R)-thiazolidinecarboxylicacid
- SCHEMBL3144779
- EN300-6508179
-
- Inchi: 1S/C12H13NO4S/c14-11(15)10-7-18-8-13(10)12(16)17-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1
- InChI Key: RPYBYBARYRKSIF-JTQLQIEISA-N
- SMILES: S1C[C@@H](C(O)=O)N(C(OCC2=CC=CC=C2)=O)C1
Computed Properties
- Exact Mass: 267.05652907Da
- Monoisotopic Mass: 267.05652907Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 92.1Ų
3,4-Thiazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (4R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM542648-100mg |
(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid |
96402-64-1 | 95%+ | 100mg |
$*** | 2023-05-04 | |
| Chemenu | CM542648-250mg |
(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid |
96402-64-1 | 95%+ | 250mg |
$*** | 2023-05-04 | |
| Chemenu | CM542648-1g |
(R)-3-((Benzyloxy)carbonyl)thiazolidine-4-carboxylic acid |
96402-64-1 | 95%+ | 1g |
$*** | 2023-05-04 | |
| Enamine | EN300-6508179-0.05g |
(4R)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
96402-64-1 | 0.05g |
$323.0 | 2023-05-31 | ||
| Enamine | EN300-6508179-0.1g |
(4R)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
96402-64-1 | 0.1g |
$339.0 | 2023-05-31 | ||
| Enamine | EN300-6508179-0.25g |
(4R)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
96402-64-1 | 0.25g |
$354.0 | 2023-05-31 | ||
| Enamine | EN300-6508179-0.5g |
(4R)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
96402-64-1 | 0.5g |
$370.0 | 2023-05-31 | ||
| Enamine | EN300-6508179-1.0g |
(4R)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
96402-64-1 | 1g |
$385.0 | 2023-05-31 | ||
| Enamine | EN300-6508179-2.5g |
(4R)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
96402-64-1 | 2.5g |
$754.0 | 2023-05-31 | ||
| Enamine | EN300-6508179-5.0g |
(4R)-3-[(benzyloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |
96402-64-1 | 5g |
$1115.0 | 2023-05-31 |
3,4-Thiazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (4R)- Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 3,4-Thiazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (4R)-
Introduction to 3,4-Thiazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (4R)- (CAS No. 96402-64-1) and Its Emerging Applications in Chemical Biology
3,4-Thiazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (4R)-, identified by the chemical identifier CAS No. 96402-64-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thiazolidinedione class, a heterocyclic structure characterized by a sulfur atom embedded within a five-membered ring containing two carbonyl groups. The presence of a phenylmethyl ester group at the 3-position and the (4R) configuration at the chiral center further enhances its molecular complexity and functionality.
The thiazolidinedione core is well-documented for its role in various biological processes, particularly in modulating metabolic pathways and inflammation. Compounds within this class have been extensively studied for their potential in treating metabolic disorders such as diabetes and obesity. The introduction of a phenylmethyl ester moiety at the 3-position of the thiazolidinedione ring introduces additional pharmacophoric features that can influence both solubility and binding affinity to biological targets. The specific (4R) configuration adds another layer of stereochemical specificity, which is crucial for optimizing biological activity and minimizing off-target effects.
In recent years, there has been a surge in research focusing on the development of novel derivatives of thiazolidinediones for therapeutic applications. The compound CAS No. 96402-64-1 has been explored as a precursor in synthesizing biologically active molecules that exhibit potent anti-inflammatory, antioxidant, and even anticancer properties. Its unique structural framework allows for selective interactions with enzymes and receptors involved in key signaling pathways. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of nuclear factor kappa B (NF-κB), a critical transcription factor in inflammatory responses.
One of the most compelling aspects of 3,4-Thiazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (4R)- is its potential as a scaffold for drug discovery. The combination of the thiazolidinedione core with the phenylmethyl ester group creates a versatile platform for structural modifications that can enhance pharmacological properties. Researchers have leveraged computational modeling and high-throughput screening techniques to identify analogs with improved efficacy and reduced toxicity. These efforts have led to several promising candidates that are currently undergoing preclinical evaluation.
The compound’s relevance extends beyond traditional therapeutic applications. Its structural motif has been incorporated into materials designed for biomedical applications, such as drug delivery systems and smart polymers. The thiazolidinedione ring’s ability to undergo chemical modifications allows for the creation of polymers with tailored mechanical and chemical properties. These materials are being explored for use in tissue engineering and regenerative medicine, where precise control over molecular architecture is essential.
Recent advancements in synthetic chemistry have enabled more efficient methods for producing CAS No. 96402-64-1, making it more accessible for research purposes. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to construct the complex stereochemistry of this compound with high enantioselectivity. This progress has not only facilitated further mechanistic studies but also opened new avenues for developing enantiomerically pure derivatives with enhanced biological activity.
The potential applications of 3,4-Thiazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (4R)- are vast and continue to expand as our understanding of its biochemical interactions deepens. Ongoing research aims to uncover novel mechanisms by which this compound influences cellular processes, with the goal of identifying new therapeutic targets. Collaborative efforts between chemists, biologists, and pharmacologists are essential in translating these findings into tangible benefits for human health.
In conclusion, CAS No. 96402-64-1 represents a significant advancement in the field of chemical biology. Its unique structural features and potential biological activities make it a valuable tool for drug discovery and material science applications. As research continues to uncover new insights into its properties and functions, this compound is poised to play an increasingly important role in addressing some of today’s most pressing biomedical challenges.
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